4-Methylnaphthalene-1-carbonyl chloride

Physical Organic Chemistry Reaction Kinetics Mechanistic Studies

4-Methylnaphthalene-1-carbonyl chloride (CAS 87700-67-2) is the definitive reagent for introducing the 4-methyl-1-naphthoyl moiety—a critical pharmacophore in CB2-selective cannabinoid ligands and pyrido-oxazinone therapeutics. Unlike unsubstituted naphthoyl chlorides, the 4-methyl group provides quantifiable kinetic advantages (k(4-Me)/k(parent)=2–8×) validated by Grunwald-Winstein analysis (m=0.733, R=0.995). Its solid state (m.p. 47–48°C) ensures precise weighing for stoichiometric acylation, while its boiling point (335°C) informs scalable purification. Available at ≥95% purity.

Molecular Formula C12H9ClO
Molecular Weight 204.65 g/mol
CAS No. 87700-67-2
Cat. No. B1326325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylnaphthalene-1-carbonyl chloride
CAS87700-67-2
Molecular FormulaC12H9ClO
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=CC=CC=C12)C(=O)Cl
InChIInChI=1S/C12H9ClO/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3
InChIKeyIXGMHYHWSPDNNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylnaphthalene-1-carbonyl chloride (CAS 87700-67-2): A Key Acyl Chloride Intermediate for Targeted Organic Synthesis


4-Methylnaphthalene-1-carbonyl chloride (CAS 87700-67-2) is an aromatic acyl halide with the molecular formula C12H9ClO and a molecular weight of 204.65 g/mol [1]. It is a solid at room temperature with a melting point of 47-48 °C and a boiling point of 335 °C . This compound serves as a versatile electrophilic building block in organic synthesis, primarily used to introduce the 4-methyl-1-naphthoyl moiety into target molecules via reactions with amines, alcohols, and other nucleophiles. Its commercial availability is characterized by purities typically at or above 95% , making it suitable for rigorous research and development applications.

Why 4-Methylnaphthalene-1-carbonyl chloride (CAS 87700-67-2) Cannot Be Replaced by Unsubstituted Naphthoyl Chlorides


Direct substitution of 4-methylnaphthalene-1-carbonyl chloride with simpler, unsubstituted naphthoyl chlorides (e.g., 1-naphthoyl chloride or 2-naphthoyl chloride) is not valid due to quantifiable differences in both physical properties and reaction kinetics. The presence of the methyl group at the 4-position significantly alters the compound's solid-state behavior (melting point), solution-phase reactivity (solvolysis rate), and the electronic environment of the resulting amide or ester products [1]. These differences directly impact synthetic yield, purification processes, and the ultimate physicochemical and biological properties of the final synthesized molecule, making precise reagent selection critical for reproducible research outcomes.

Quantitative Evidence Guide for 4-Methylnaphthalene-1-carbonyl chloride (CAS 87700-67-2): Comparator-Based Differentiation


Enhanced Solvolytic Reactivity Compared to Unsubstituted 1-Naphthoyl Chloride

In a direct comparative study, 4-methyl-1-naphthoyl chloride (designated as compound 4) demonstrated a small but consistent increase in solvolytic reactivity compared to unsubstituted 1-naphthoyl chloride (compound 2) across a variety of solvents. The rate ratio k(4)/k(2) was reported to be in the range of 2 to 8 [1]. This differentiation is critical for researchers designing time-sensitive synthetic steps or studying structure-reactivity relationships.

Physical Organic Chemistry Reaction Kinetics Mechanistic Studies

Distinct Solvolysis Mechanism and Rate Compared to 2-Naphthoyl Chloride

The solvolysis of 4-methyl-1-naphthoyl chloride proceeds via an SN1-like mechanism with decreasing nucleophilic solvent participation, as evidenced by an excellent linear correlation (R = 0.995) using the dual-parameter Grunwald–Winstein equation: log (k/k0) = 0.733YxBnCl + 0.269NOTs [1]. In contrast, 2-naphthoyl chloride (compound 3) exhibits a mechanism at the borderline of SN1-like dissociation and an addition–elimination process and is notably the least reactive among the studied naphthoyl chlorides [1].

Physical Organic Chemistry Reaction Kinetics Mechanistic Studies

Solid-State Physical Property Differentiation: Melting Point and Boiling Point

4-Methylnaphthalene-1-carbonyl chloride is a solid at room temperature with a reported melting point of 47-48 °C and a boiling point of 335 °C . This contrasts with unsubstituted 1-naphthoyl chloride, which is typically a liquid or low-melting solid at ambient conditions (melting point 16-19 °C) with a lower boiling point of 190 °C . These differences are critical for handling, purification (e.g., recrystallization vs. distillation), and storage protocols in a laboratory or pilot plant setting.

Physical Chemistry Analytical Chemistry Process Chemistry

High-Value Application Scenarios for 4-Methylnaphthalene-1-carbonyl chloride (CAS 87700-67-2) Based on Quantitative Evidence


Synthesis of 4-Methyl-1-naphthoyl-Containing Pharmaceutical Intermediates and APIs

This compound is the reagent of choice for introducing the 4-methyl-1-naphthoyl moiety, a key structural feature in certain bioactive molecules, including cannabinoid receptor ligands and pyrido-oxazinone derivatives with potential therapeutic applications. The use of unsubstituted naphthoyl chlorides would result in a different pharmacophore, altering binding affinity and selectivity [1]. The compound's solid state and higher melting point (47-48 °C) facilitate precise weighing and handling in medicinal chemistry laboratories, ensuring accurate stoichiometry during amide or ester bond formation.

Mechanistic Studies of Acyl Halide Solvolysis and Structure-Reactivity Relationships

The well-characterized solvolytic behavior of 4-methyl-1-naphthoyl chloride, defined by the Grunwald-Winstein equation parameters (m = 0.733YxBnCl + 0.269NOTs; R = 0.995) [2], makes it a valuable probe for physical organic chemists. Its distinct SN1-like mechanism and quantifiable rate enhancement over 1-naphthoyl chloride (k(4)/k(2) = 2 to 8) [2] allow researchers to isolate and study the electronic effects of the 4-methyl substituent on reaction pathways, providing a benchmark for validating computational models of nucleophilic acyl substitution.

Development of Agrochemicals and Advanced Functional Materials

The 4-methyl-1-naphthoyl group serves as a lipophilic building block in the design of novel agrochemicals (e.g., herbicides, insecticides) and advanced materials (e.g., liquid crystals, fluorescent dyes). The precise control over reactivity, as quantified by its solvolytic behavior [2], enables the reliable and high-yielding synthesis of complex molecular architectures. The physical property data (boiling point: 335 °C) informs the selection of appropriate reaction and purification conditions during process development scale-up.

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